2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine Hydrobromide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a nitrophenyl group, and a tetrahydropyrimidine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in different domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine Hydrobromide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-methoxy-5-nitrobenzyl chloride with a thiophenol derivative to form the corresponding sulfide. This intermediate is then subjected to cyclization with a suitable amine to form the tetrahydropyrimidine ring. The final step involves the addition of hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine Hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The methoxy and sulfanyl groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine Hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine Hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of the nitrophenyl group allows for potential interactions with nucleophilic sites on biomolecules, while the tetrahydropyrimidine ring can participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitrophenol: Shares the methoxy and nitro groups but lacks the tetrahydropyrimidine ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the amine and dimethylaniline structure.
2-((Phenylamino)methyl)phenol: Similar in having a phenylamino group but lacks the nitro and tetrahydropyrimidine components.
Uniqueness
2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine Hydrobromide is unique due to the combination of its functional groups and the tetrahydropyrimidine ring
Properties
Molecular Formula |
C18H20BrN3O3S |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-[2-[(2-methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine;hydrobromide |
InChI |
InChI=1S/C18H19N3O3S.BrH/c1-24-16-8-7-14(21(22)23)11-13(16)12-25-17-6-3-2-5-15(17)18-19-9-4-10-20-18;/h2-3,5-8,11H,4,9-10,12H2,1H3,(H,19,20);1H |
InChI Key |
JTZGFYQAVASHMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=CC=CC=C2C3=NCCCN3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.